3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide
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Overview
Description
3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide is a heterocyclic compound that features a fused thiazine and thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another method includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups into the thiazine ring.
Scientific Research Applications
3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a carbonic anhydrase inhibitor, which could be useful in the treatment of glaucoma.
Materials Science: It has been used in the preparation of composite films for dye-sensitized solar cells, where it serves as a counter electrode material.
Biological Research: The compound’s unique structure makes it a valuable tool for studying various biological processes and interactions.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and reducing intraocular pressure in the eye . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: This compound shares a similar thiazine ring structure and has been studied for its antimicrobial, antiviral, and antihypertensive properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its fungicidal activity, this compound has been used in the development of strobilurin-based fungicides.
Uniqueness
3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide is unique due to its fused thiazine and thiophene ring system, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Properties
IUPAC Name |
3,4-dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c8-11(9)4-2-7-6-5(11)1-3-10-6/h1,3,7H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOWXLPRMPXWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(N1)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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